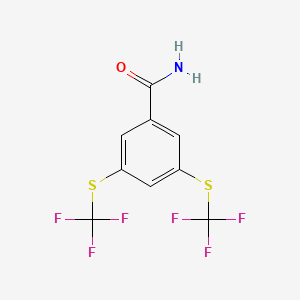
3,5-Bis(trifluoromethylsulfanyl)benzamide
Vue d'ensemble
Description
3,5-Bis(trifluoromethylsulfanyl)benzamide is an organic compound characterized by the presence of trifluoromethylsulfanyl groups attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3,5-dichlorobenzamide with trifluoromethylthiolate under specific conditions to replace the chlorine atoms with trifluoromethylsulfanyl groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process generally includes the use of solvents like dichloromethane and catalysts to facilitate the reaction, followed by purification steps such as recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Bis(trifluoromethylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The trifluoromethylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzamide derivatives.
Substitution: Formation of substituted benzamides with different functional groups.
Applications De Recherche Scientifique
3,5-Bis(trifluoromethylsulfanyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3,5-Bis(trifluoromethylsulfanyl)benzamide involves its interaction with specific molecular targets. The trifluoromethylsulfanyl groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of enzymatic activity or disruption of cellular processes, contributing to its bioactivity .
Comparaison Avec Des Composés Similaires
- 3,5-Bis(trifluoromethyl)benzamide
- 3,5-Dichlorobenzamide
- 3,5-Dimethylbenzamide
Comparison: 3,5-Bis(trifluoromethylsulfanyl)benzamide is unique due to the presence of trifluoromethylsulfanyl groups, which impart distinct chemical properties such as increased lipophilicity and stability. Compared to 3,5-Bis(trifluoromethyl)benzamide, the sulfanyl groups provide additional reactivity and potential for further functionalization. The dichloro and dimethyl analogs lack the trifluoromethylsulfanyl groups, resulting in different chemical behaviors and applications .
Propriétés
IUPAC Name |
3,5-bis(trifluoromethylsulfanyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6NOS2/c10-8(11,12)18-5-1-4(7(16)17)2-6(3-5)19-9(13,14)15/h1-3H,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWLBGBTVQMUNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1SC(F)(F)F)SC(F)(F)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B3707993.png)
![[4-(1,3-Dioxoisoindol-2-yl)phenyl] 3,4-dimethylbenzoate](/img/structure/B3708004.png)

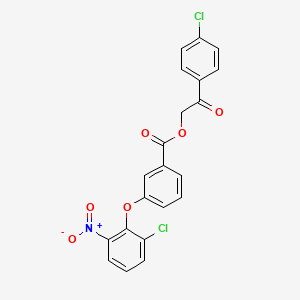
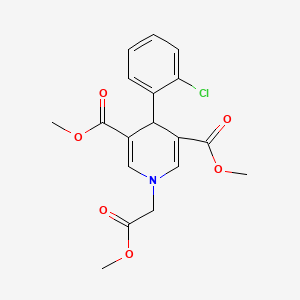
![2-{5-[(2,6-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3708031.png)
![N-[1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindol-5-yl]benzamide](/img/structure/B3708046.png)
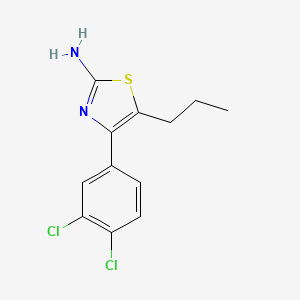
![2-[[1-(2-Phenylethyl)benzimidazol-2-yl]methylsulfanyl]-1,3-benzothiazol-6-amine](/img/structure/B3708050.png)
![5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3708055.png)
![(5Z)-1-(4-fluorophenyl)-5-[[1-(2-fluorophenyl)pyrrol-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3708065.png)
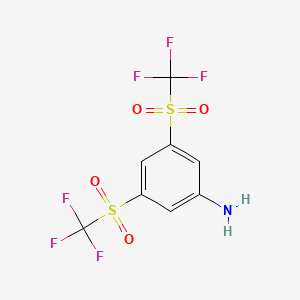
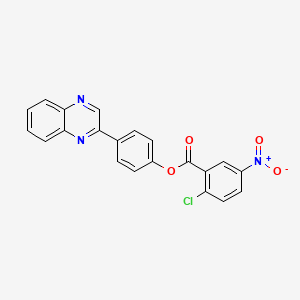
![2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B3708081.png)
